
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrazole ring fused with a pyridine ring, making it a valuable scaffold in medicinal chemistry due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the pyridine moiety. Common synthetic routes include:
Cyclization Reactions: Starting from hydrazines and 1,3-diketones to form the pyrazole ring.
Nucleophilic Substitution: Introducing the pyridine ring through nucleophilic substitution reactions.
Amidation Reactions: Forming the ethanamine side chain through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole or pyridine rings.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and kinase inhibitory activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain a pyrazole ring fused with another heterocycle and exhibit similar biological activities.
Pyridin-2-yl Amides: These compounds share the pyridine moiety and are known for their medicinal properties.
Uniqueness
2-(1-Methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)ethan-1-amine is unique due to its specific combination of the pyrazole and pyridine rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
2-(1-methyl-5-pyridin-4-ylpyrazol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N4/c1-15-11(8-10(14-15)2-5-12)9-3-6-13-7-4-9/h3-4,6-8H,2,5,12H2,1H3 |
Clave InChI |
HFPUCIFGCMCALA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)CCN)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


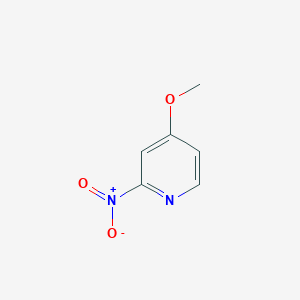
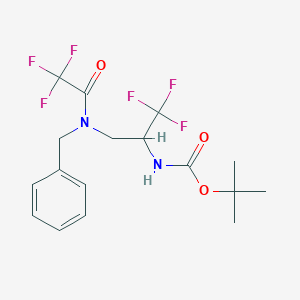
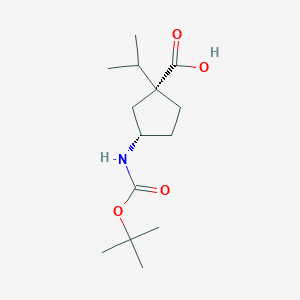
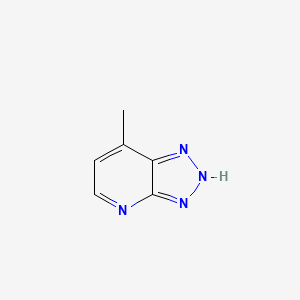
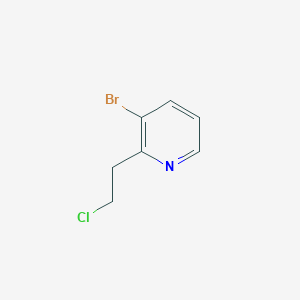
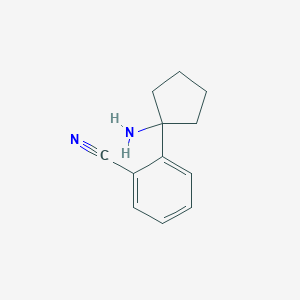
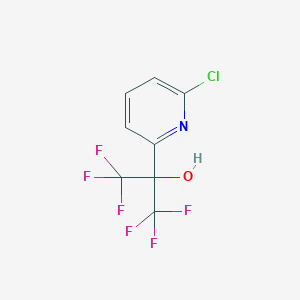
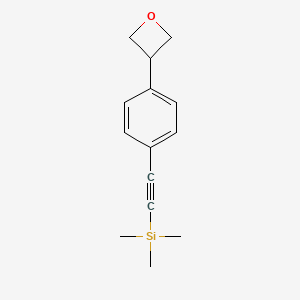
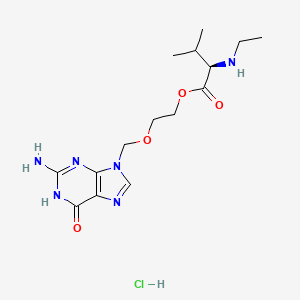
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)




